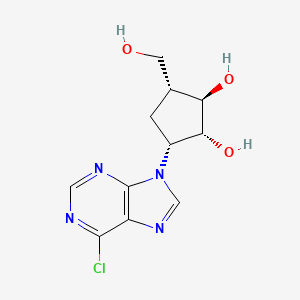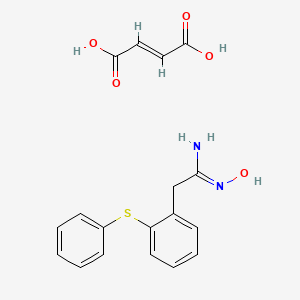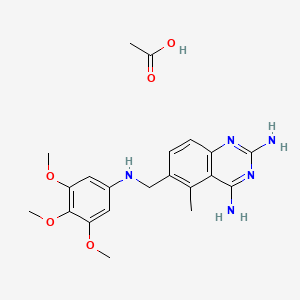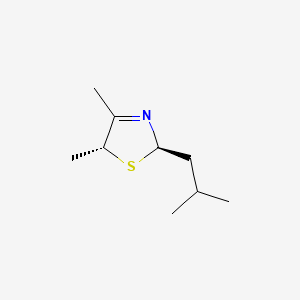
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields including pharmaceuticals, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of α-haloketones with thiourea or thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a catalyst like hydrochloric acid or sodium acetate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to meet regulatory standards.
化学反应分析
Types of Reactions
Thiazole derivatives, including Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)-, undergo various types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups into the thiazole ring.
科学研究应用
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine: Some thiazole derivatives are used in the development of pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: Employed in the production of dyes, pigments, and corrosion inhibitors.
作用机制
The mechanism of action of Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- involves its interaction with specific molecular targets. In biological systems, thiazole derivatives can inhibit enzymes or interfere with cellular processes. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific derivative and its application.
相似化合物的比较
Similar Compounds
Thiazole: The parent compound with a simpler structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-, (E)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
64383-85-3 |
|---|---|
分子式 |
C9H17NS |
分子量 |
171.31 g/mol |
IUPAC 名称 |
(2R,5R)-4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3/t8-,9-/m1/s1 |
InChI 键 |
FDOISHJOXPONIV-RKDXNWHRSA-N |
手性 SMILES |
C[C@@H]1C(=N[C@H](S1)CC(C)C)C |
规范 SMILES |
CC1C(=NC(S1)CC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


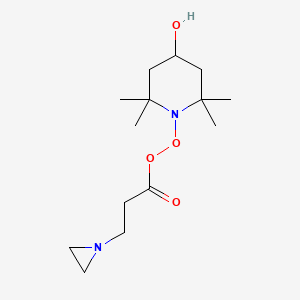
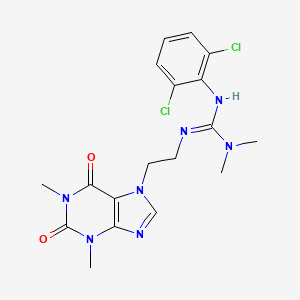
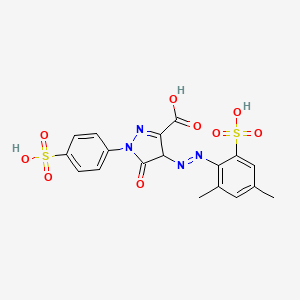
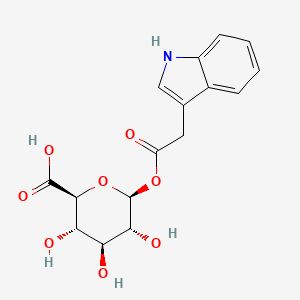
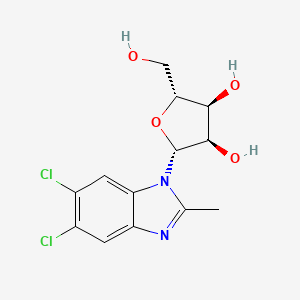
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
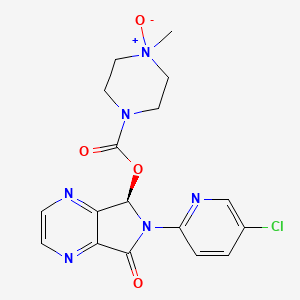
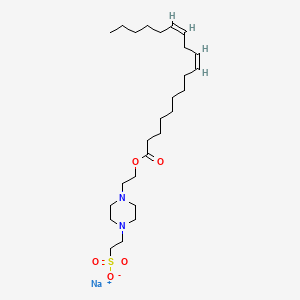
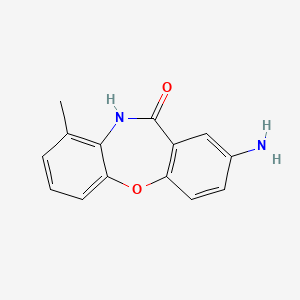
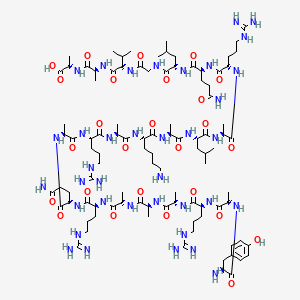
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12785491.png)
